2,3,3-Trimethyl-2-butanol
CAS No.: 594-83-2
Cat. No.: VC3771807
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 594-83-2 |
---|---|
Molecular Formula | C7H16O |
Molecular Weight | 116.2 g/mol |
IUPAC Name | 2,3,3-trimethylbutan-2-ol |
Standard InChI | InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3 |
Standard InChI Key | OKXVARYIKDXAEO-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C)(C)O |
Canonical SMILES | CC(C)(C)C(C)(C)O |
Boiling Point | 131.0 °C |
Melting Point | 17.0 °C |
Introduction
Chemical Identity and Structure
Nomenclature and Identity
2,3,3-Trimethyl-2-butanol represents a tertiary alcohol with the IUPAC systematic name 2,3,3-trimethylbutan-2-ol. The compound is registered under CAS number 594-83-2 and possesses the molecular formula C₇H₁₆O with a molecular weight of 116.203 g/mol . This branched alcohol is known by several synonyms including pentamethylethanol, 1,1,2,2-tetramethylpropanol, 2-tert-butyl-2-propanol, and dimethyl-tert-butylcarbinol, reflecting its structural characteristics from different perspectives . The compound's FDA UNII identifier is Q88WLX6PCR, which serves as its unique ingredient identifier in regulatory contexts . The InChI representation of the compound (InChI=1/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3) provides a standardized digital encoding of its molecular structure that enables precise identification across chemical databases and literature .
Molecular Structure and Properties
Physical Properties
Basic Physical Characteristics
Property | Value | Source |
---|---|---|
Melting point | 17°C | |
Boiling point | 129.85-131.5°C | |
Density | 0.82-0.838 g/cm³ | |
Refractive index | 1.4280-1.421 | |
Flash point | 33.6°C | |
pKa | 15.38±0.29 (Predicted) |
Solubility and Partition Coefficients
Despite its predominantly hydrophobic carbon skeleton, 2,3,3-trimethyl-2-butanol exhibits moderate solubility in water, measured at 21.53 g/L at 40°C . This solubility is attributable to the hydroxyl group's ability to form hydrogen bonds with water molecules, though it is lower than that of less branched alcohols of similar molecular weight due to the hydrophobic influence of the five methyl groups . The compound's LogP value of 1.80340 indicates that it preferentially partitions into organic phases over aqueous phases, confirming its moderately lipophilic character . This property makes it well-suited as a solvent for organic compounds and in extraction processes where moderate hydrophobicity is desired. The compound shows good solubility in common organic solvents including ethanol, diethyl ether, acetone, and chloroform, a characteristic that facilitates its use in laboratory settings and industrial applications . The polar surface area (PSA) of 20.23000 represents the surface sum over all polar atoms in the molecule, primarily the oxygen of the hydroxyl group, and provides insight into the compound's potential for hydrogen bonding and other polar interactions .
Chemical Properties and Reactivity
Characteristic Reactions of Tertiary Alcohols
As a tertiary alcohol, 2,3,3-trimethyl-2-butanol exhibits reactivity patterns characteristic of this class of compounds. The hydroxyl group can participate in typical alcohol reactions, though often with altered rates and equilibria due to the steric hindrance imposed by the highly branched structure . Dehydration is a prominent reaction, occurring readily under acidic conditions to yield the corresponding alkene, though the reaction may proceed through multiple carbocation rearrangements due to the stability of tertiary carbocations and the crowded nature of the molecule . Oxidation reactions are significantly hindered compared to primary and secondary alcohols, as tertiary alcohols lack the hydrogen atom on the carbon bearing the hydroxyl group that is required for conventional oxidation pathways to aldehydes or ketones .
The compound can act as a proton donor in acid-base reactions, with a predicted pKa of 15.38±0.29, making it a very weak acid—typical for alcohols but slightly more acidic than less hindered analogs due to the electron-withdrawing inductive effects of the methyl groups . Esterification reactions are significantly impeded by steric factors, requiring more forceful conditions than those needed for primary or secondary alcohols . Nucleophilic substitution reactions at the carbon bearing the hydroxyl group are highly disfavored due to steric hindrance and the poor leaving group characteristics of hydroxide, though the tertiary carbon center can undergo substitution through SN1 mechanisms in strongly acidic conditions .
Steric Effects and Reactivity Patterns
The distinctive reactivity of 2,3,3-trimethyl-2-butanol is largely governed by the substantial steric hindrance around the hydroxyl-bearing carbon. The presence of five methyl groups in close proximity creates a crowded molecular environment that shields the reactive center from approaching reagents . This steric congestion particularly affects bimolecular reactions (SN2), which are essentially blocked at the tertiary carbon center. Instead, reactions tend to proceed through unimolecular mechanisms (SN1) when possible, leveraging the stability of the tertiary carbocation intermediate that forms upon departure of the hydroxyl group as water .
The steric effects also influence hydrogen bonding capabilities. While the hydroxyl group can form hydrogen bonds with appropriate partners, the surrounding methyl groups reduce accessibility and thus weaken these interactions compared to less hindered alcohols . This reduced hydrogen bonding affects properties like solubility, boiling point, and interactions with biological systems. The highly substituted nature of the molecule imparts enhanced resistance to oxidative degradation, making it more stable under conditions where less hindered alcohols might readily oxidize . These steric effects combine to create a compound with distinct chemical behavior that finds specific niches in organic synthesis where its unique reactivity profile can be advantageously employed.
Applications and Uses
Laboratory Uses and Research Significance
In laboratory settings, 2,3,3-trimethyl-2-butanol serves as a model compound for studying the chemistry of highly hindered tertiary alcohols . Its distinctive structure makes it valuable for investigating reaction mechanisms, steric effects, and the influence of branching on physical properties . The compound is employed in organic synthesis as both a reagent and solvent, particularly in reactions where its steric bulk can direct selectivity or where its resistance to certain reaction conditions (such as oxidation) is advantageous .
Researchers utilize 2,3,3-trimethyl-2-butanol in studies of carbocation rearrangements, as dehydration of this highly branched alcohol can proceed through complex pathways that illuminate fundamental principles of physical organic chemistry . The compound also serves educational purposes in academic laboratories, demonstrating the distinctive properties of tertiary alcohols compared to their primary and secondary counterparts . Commercial suppliers offer the compound at various grades and purities for research purposes, with prices ranging from approximately 153€ to 651€ per gram depending on purity and supplier . This pricing reflects its specialized nature and relatively limited production scale compared to more common laboratory solvents and reagents.
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